4-Iodo-3-methylbenzohydrazide
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Overview
Description
4-Iodo-3-methylbenzohydrazide is a chemical compound with the molecular formula C8H9IN2O and a molecular weight of 276.07 g/mol. It is a solid at room temperature and is known for its unique physical and chemical properties, making it valuable in various scientific experiments.
Preparation Methods
The synthesis of 4-Iodo-3-methylbenzohydrazide typically involves the reaction of 4-iodo-3-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-Iodo-3-methylbenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while condensation reactions typically produce hydrazones .
Scientific Research Applications
4-Iodo-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve desired performance characteristics.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylbenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Iodo-3-methylbenzohydrazide can be compared with other similar compounds, such as:
3-Iodo-4-methylbenzohydrazide: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
4-Iodo-3-methylbenzoic acid: A precursor in the synthesis of this compound, with distinct chemical properties and uses.
4-Iodo-3-methylpyrazole: Another iodinated compound with different functional groups, offering unique reactivity and applications.
Properties
IUPAC Name |
4-iodo-3-methylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGKGGQHAMDZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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